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Abstract & Strategic Context

The inhibition of KRAS G12C, a mutation previously deemed "undruggable,” relies on the
covalent trapping of the mutant cysteine-12 residue in the switch-1l pocket. This application
note details the synthesis of Sotorasib (AMG 510), focusing on the critical role of pyridine
intermediates in establishing the molecule's defining structural feature: a configurationally
stable atropisomeric biaryl axis.

Unlike standard amide couplings, the construction of KRAS G12C inhibitors requires rigorous
control over the steric environment of the pyridine ring. The interplay between the isopropyl and
methyl substituents on the pyridine core and the rigid pyridopyrimidinone scaffold creates a
high rotational energy barrier (

kcal/mol). This guide provides a validated workflow for synthesizing the core, resolving the
atropisomers, and installing the acrylamide warhead with high enantiomeric excess (ee) and
chemical purity.

Structural Logic & Retrosynthetic Analysis

The efficacy of Sotorasib hinges on three pharmacophoric elements:
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e The Warhead: An acrylamide moiety that forms an irreversible covalent bond with Cys12.
e The Scaffold: A pyrido[2,3-d]pyrimidin-2(1H)-one core that occupies the cryptic pocket.

¢ The Atropisomeric Axis: A hindered bond between the central scaffold and a substituted
pyridine ring (2-isopropyl-4-methylpyridin-3-amine).

Retrosynthetic Pathway

The synthesis is best approached by disconnecting the biaryl axis and the warhead. The critical
pyridine intermediate (Intermediate A) provides the steric bulk necessary to lock the
conformation.
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Figure 1: Retrosynthetic disconnection of Sotorasib highlighting the central role of the
substituted pyridine amine (Intermediate A).

Detailed Experimental Protocols
Protocol A: Synthesis of the Racemic Pyridopyrimidine
Core
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Objective: Construct the biaryl backbone by coupling the pyridine intermediate with the nicotinic
acid derivative. Critical Quality Attribute (CQA): Full conversion of the urea intermediate to the
cyclic dione to avoid downstream impurities.

Materials:

2,6-dichloro-5-fluoronicotinic acid (1.0 equiv)

2-isopropyl-4-methylpyridin-3-amine (1.1 equiv) [The Pyridine Intermediate]

Oxalyl chloride (1.2 equiv)

LIHMDS (Lithium hexamethyldisilazide) (2.5 equiv)

Solvents: Dichloromethane (DCM), THF.

Step-by-Step Methodology:

e Acid Chloride Formation: Suspend 2,6-dichloro-5-fluoronicotinic acid in DCM at 20°C. Add
catalytic DMF followed by dropwise addition of oxalyl chloride. Stir for 2 hours until gas
evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

e Urea Coupling: Redissolve the acid chloride in THF. Cool to 0°C. Add a solution of 2-
isopropyl-4-methylpyridin-3-amine and diisopropylethylamine (DIPEA). The steric bulk of the
pyridine amine requires 4—6 hours for complete coupling. Monitor by HPLC for the
disappearance of the amine.

e Cyclization (The Dione Formation):

[e]

Note: The intermediate urea is often unstable. Proceed directly to cyclization.

o

Cool the reaction mixture to -10°C.

[¢]

Add LIHMDS (1.0 M in THF) slowly to induce intramolecular nucleophilic substitution.

[¢]

Allow the reaction to warm to room temperature (23°C) over 12 hours.

[e]

Quench: Add aqueous ammonium chloride. Extract with ethyl acetate.
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« Isolation: The product, 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-
d]pyrimidine-2,4(1H,3H)-dione, precipitates as a racemic mixture. Filter and wash with cold
ether.

Yield Expectation: 65—-75% (Racemic).

Protocol B: Atropisomer Resolution via DBTA
Crystallization

Objective: Isolate the active (M)-atropisomer from the racemic mixture using Classical
Resolution. Mechanism: The pyridine ring's rotation is restricted.[1] Using a chiral acid forms
diastereomeric salts with distinct solubility profiles.

Materials:

¢ Racemic Dione (from Protocol A)[2]

e (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) (1.0 equiv)

e Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / n-Heptane.
Step-by-Step Methodology:

¢ Dissolution: Dissolve the racemic dione in 2-MeTHF (10 volumes) at 75°C.

o Resolving Agent Addition: Add (+)-DBTA as a solid or warm solution. Stir for 30 minutes at
75°C.

o Controlled Cooling (Critical Step):
o Cool to 60°C at a rate of 0.5°C/min.
o Seeding: Add seed crystals of the (M)-atropisomer-DBTA complex if available.
o Continue cooling to 20°C over 4 hours.

« Filtration: The (M)-atropisomer co-crystallizes with DBTA. Filter the solids.[3]
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o Salt Break: Resuspend the solid in a biphasic mixture of MTBE and aqueous

(10% wi/w). Stir vigorously. Separate the organic layer (containing the free base (M)-dione)
and dry over

Data Validation:
e Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (80:20).

o Target Specs: >98% ee.

Protocol C: Warhead Installation and Final Coupling

Objective: Functionalize the core with the piperazine linker and the acrylamide warhead.

Materials:

(M)-Dione intermediate[4]

(S)-1-Boc-3-methylpiperazine

2-fluoro-6-hydroxyphenylboronic acid (Boroxine form)

Acryloyl chloride[4][5]

Catalyst:

Step-by-Step Methodology:

e SnAr Reaction (C4 Substitution):
o React the (M)-dione with

(3 equiv) and DIPEA in acetonitrile at 80°C to generate the chloro-intermediate.

o In situ addition: Add (S)-1-Boc-3-methylpiperazine. The substitution occurs selectively at
the C4 position due to electronic directing effects of the pyridine nitrogen.
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e Suzuki-Miyaura Coupling:
o Dissolve the product in 1,4-dioxane/water (4:1).
o Add 2-fluoro-6-hydroxyphenylboronic acid (2.0 equiv) and
(3.0 equiv).
o Degas with nitrogen for 15 mins. Add
(5 mol%).
o Heat to 90°C for 4 hours.
o Purification: Silica gel chromatography (0-10% MeOH in DCM).

o Deprotection: Treat with TFA/DCM (1:4) at 0°C to remove the Boc group. Concentrate to
dryness.

o Acrylation (Warhead):
o Dissolve the amine salt in DCM/Sat.

(biphasic).

o Cool to -10°C. Add acryloyl chloride (0.95 equiv) dropwise. Note: Slight substoichiometry
prevents bis-acrylation.

o Stir for 30 mins. Separate organic layer.[2]

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and validation steps in the
synthesis.
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Figure 2: Process workflow emphasizing the chiral resolution loop critical for isolating the active
atropisomer.

Quantitative Data Summary

The following table summarizes typical yield and purity metrics observed when utilizing the
optimized pyridine-intermediate protocol.

. Reagent/Condi . . . Key Impurity
Reaction Step . Typical Yield Purity (HPLC) .
tion to Monitor

Pyridine Amine /

Urea Formation ) 85% >95% Unreacted Amine
LIHMDS
Cyclization LIHMDS / THF 70% >98% Hydrolyzed Acid
35-40%
) (+)-DBTA/ 2- ) Wrong
Resolution (theoretical max >99% ee )
MeTHF Atropisomer
50%)
] ] Pd(dppf)Cl2 / Protodeboronatio
Suzuki Coupling ) 80% >95%
Boroxine n (Phenol)
) Acryloyl CI/ ) )
Acrylation ) ) 88% >97% Bis-acrylamide
Biphasic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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